molecular formula C21H24N6O2S2 B1172680 PHPJDLVSWFYTKH-UHFFFAOYSA-N

PHPJDLVSWFYTKH-UHFFFAOYSA-N

Cat. No.: B1172680
M. Wt: 456.583
InChI Key: PHPJDLVSWFYTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Therefore, a detailed introduction to this specific compound cannot be provided based on the current data.

Properties

Molecular Formula

C21H24N6O2S2

Molecular Weight

456.583

InChI

InChI=1S/C21H24N6O2S2/c1-24-8-7-17-16(13-24)19(29)27-20(22-17)31-21(23-27)30-14-18(28)26-11-9-25(10-12-26)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3

InChI Key

PHPJDLVSWFYTKH-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, illustrated with examples from the evidence:

Key Parameters for Comparison

Structural Features :

  • Substituents (e.g., trifluoromethyl, halogens, heterocycles).
  • Functional groups (e.g., amines, amides, pyridine rings).
  • Molecular weight and formula.

Physicochemical Properties: LogP (lipophilicity), TPSA (topological polar surface area), hydrogen bond donors/acceptors. Solubility, boiling/melting points, and stability under experimental conditions.

Bioavailability scores and toxicity alerts (e.g., PAINS filters).

Example Comparisons from Evidence

The evidence includes comparisons of compounds with similar InChIKeys and structural motifs:

Case 1: Pyridine Derivatives
  • HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9, C₇H₈ClF₃N₂):
    • Similar Compounds :

(5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 918538-05-3, similarity 0.95):

  • Higher GI absorption (vs. moderate in HVXHWBMLTSDYGK).
  • Lower molecular weight (188.01 vs. 212.60 g/mol) .

4-(Trifluoromethyl)picolinimidamide hydrochloride:

  • Enhanced hydrogen bonding (3 donors vs. 1 in HVXHWBMLTSDYGK).
  • Reduced BBB permeability due to increased TPSA .
Case 2: Heterocyclic Amines
  • BSZGZNRUUJXKKQ-UHFFFAOYSA-N (CAS 918538-05-3, C₆H₃Cl₂N₃):
    • Similar Compounds :

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine:

  • Higher LogP (2.8 vs. 2.2), indicating greater lipophilicity.

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine:

  • Increased aromatic rings (3 vs. 2 in BSZGZNRUUJXKKQ).
  • Lower synthetic accessibility score .

Data Table: Representative Comparison of Pyridine-Based Compounds

Parameter HVXHWBMLTSDYGK (C₇H₈ClF₃N₂) BSZGZNRUUJXKKQ (C₆H₃Cl₂N₃) JEBSIDAHOLYUIG (C₁₁H₁₀FNO)
Molecular Weight (g/mol) 212.60 188.01 191.20
LogP 2.5 2.2 2.7
Hydrogen Bond Donors 1 0 1
BBB Permeability Moderate Low High
CYP2D6 Inhibition Yes No Yes

Limitations and Recommendations

  • Data Gaps : The absence of PHPJDLVSWFYTKH-UHFFFAOYSA-N in the evidence precludes a direct analysis. Future studies should prioritize structural elucidation and experimental profiling.
  • Methodological Consistency : Comparisons should standardize parameters like solubility measurements (e.g., LogS vs. experimental mg/mL) to ensure validity .

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